Gadolinium

Catalog No.
S597523
CAS No.
7440-54-2
M.F
Gd
M. Wt
157.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gadolinium

CAS Number

7440-54-2

Product Name

Gadolinium

IUPAC Name

gadolinium

Molecular Formula

Gd

Molecular Weight

157.2 g/mol

InChI

InChI=1S/Gd

InChI Key

UIWYJDYFSGRHKR-UHFFFAOYSA-N

SMILES

[Gd]

Solubility

Soluble in dilute acid

Synonyms

Gadolinium

Canonical SMILES

[Gd]

Magnetic Resonance Imaging (MRI) Contrast Agent

Gadolinium's most prominent application in research lies in its role as a contrast agent for MRI. In MRI, gadolinium-based contrast agents (GBCAs) are injected into the body to enhance the visibility of specific tissues or blood vessels, allowing researchers to:

  • Study the structure and function of organs: GBCAs can differentiate healthy tissue from diseased areas, aiding research on various diseases like cancer, Alzheimer's, and multiple sclerosis .
  • Track the progress of treatments: Researchers can monitor how effectively therapies like drug delivery or gene editing work by observing changes in the contrast enhancement of targeted tissues .
  • Develop new imaging techniques: Research into novel GBCAs with specific targeting properties or improved safety profiles is ongoing, aiming to refine and expand the capabilities of MRI .

Drug Delivery Systems

Gadolinium-based nanoparticles are being explored for their potential in drug delivery applications. These nanoparticles can be designed to target specific cells or tissues, improving the delivery and efficacy of drugs while minimizing side effects. Research is currently focusing on:

  • Cancer therapy: Nanoparticles loaded with anticancer drugs can be directed towards tumor sites, potentially enhancing treatment effectiveness and reducing damage to healthy tissues .
  • Treatment of other diseases: Researchers are investigating the use of gadolinium nanoparticles for delivering drugs to treat various diseases like Alzheimer's, Parkinson's, and infectious diseases .

Gadolinium is a rare-earth metal with the chemical symbol Gd and atomic number 64. It belongs to the lanthanide series of the periodic table and is characterized by its silvery-white appearance, moderate ductility, and moderate hardness. Gadolinium is unique among the lanthanides due to its ferromagnetic properties near room temperature, with a Curie point of approximately 20 °C (293 K) . This element is relatively stable in dry air but tarnishes quickly in moist air, forming gadolinium(III) oxide, which can protect it from further oxidation . Gadolinium's electron configuration is [Xe] 4f^7 5d^1 6s^2, indicating its placement in the f-block of the periodic table .

- Pilgaard Elements" class="citation ml-xs inline" data-state="closed" href="https://pilgaardelements.com/Gadolinium/Reactions.htm" rel="nofollow noopener" target="_blank"> .
  • Reaction with Halogens: Gadolinium reacts with halogens to form gadolinium(III) halides. For example:
    • With fluorine:
      2Gd+3F22GdF32\text{Gd}+3\text{F}_2\rightarrow 2\text{GdF}_3
    • With chlorine:
      2Gd+3Cl22GdCl32\text{Gd}+3\text{Cl}_2\rightarrow 2\text{GdCl}_3

      Gadolinium can be synthesized through several methods:

      • Extraction from Minerals: It is primarily obtained from minerals like monazite and bastnäsite through processes involving hydrochloric or sulfuric acid to convert insoluble oxides into soluble salts .
      • Reduction Processes: Gadolinium metal can be produced by reducing its anhydrous chloride or fluoride with calcium at high temperatures (around 1,450 °C) in an inert atmosphere .
      • Ion Exchange Techniques: This method involves separating gadolinium from other rare earth elements using specific complexing agents during chromatographic processes .

  • Gadolinium has diverse applications across various fields:

    • Medical Imaging: Used as a contrast agent in MRI scans.
    • Nuclear Reactors: Employed as control rods due to its high neutron absorption cross-section.
    • Electronic Devices: Utilized in phosphors for color television sets and fluorescent lamps.
    • Magnetic Materials: Incorporated into alloys for high-temperature superconductors and magnetic materials like yttrium gadolinium garnet .

    Research has focused on the interactions of gadolinium compounds within biological systems, especially concerning their safety profiles as MRI contrast agents. Studies indicate that while gadolinium enhances imaging capabilities, careful consideration must be given to its potential toxicity and adverse effects on individuals with renal impairments. Chelation strategies are employed to mitigate these risks by preventing the release of free gadolinium ions into the body .

    Several compounds share similarities with gadolinium due to their positions within the lanthanide series. Here are some notable comparisons:

    CompoundChemical SymbolKey Characteristics
    CeriumCeUsed in catalysts; less reactive than gadolinium
    NeodymiumNdKnown for strong magnetic properties; used in magnets
    DysprosiumDyExhibits high thermal stability; used in data storage
    EuropiumEuNotable for phosphorescent properties; used in screens
    TerbiumTbUtilized in solid-state devices; exhibits luminescence

    Uniqueness of Gadolinium: Unlike other lanthanides, gadolinium's ferromagnetic property near room temperature makes it particularly unique. Its applications as a contrast agent and in nuclear technology further distinguish it from similar compounds, which may not possess these specific characteristics or uses .

    Physical Description

    Silvery white, malleable metal that tarnishes in moist air; [Reference #2]
    Liquid

    Color/Form

    Silvery metal; hexagonal
    Colorless or faintly yellowish metal; tarnishes in moist ai

    Exact Mass

    157.92411 g/mol

    Monoisotopic Mass

    157.92411 g/mol

    Boiling Point

    3273 °C

    Heavy Atom Count

    1

    Density

    7.90 g/cu cm
    Crystalline forms: hexagonal close-packed, alpha-form, density: 7.886, transforms to beta-form at 1262 °C; body-centered cubic, beta-form exists at >1262 °C; heat of fusion: 10.05 kJ/mol; heat of sublimation: at 25 °C: 397.5 kJ/mol

    Melting Point

    1312 °C. [Sax]
    1313 °C

    UNII

    AU0V1LM3JT

    GHS Hazard Statements

    Aggregated GHS information provided by 58 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 7 of 58 companies. For more detailed information, please visit ECHA C&L website;
    Of the 6 notification(s) provided by 51 of 58 companies with hazard statement code(s):;
    H228 (19.61%): Flammable solid [Danger Flammable solids];
    H261 (80.39%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    VP: 1 Pa at 1563 °C; 10 Pa at 1755 °C; 100 Pa at 1994 °C; 1 kPa at 2300 °C; 10 kPa at 2703 °C; 100 kPa at 3262 °C (calculated from ideal gas hermodynamic functions)
    5.7X10-10 Pa at 1000 K; 1.54X10-6 Pa at 1200 K; 0.000429 Pa at 1400 K; 0.0279 Pa at 1600 K; 0.618 Pa at 1800 K; 7.39 Pa at 2000 K; 56.2 Pa at 2200 K (calculated)

    Pictograms

    Flammable

    Flammable

    Other CAS

    7440-54-2

    Absorption Distribution and Excretion

    ... Gadolinium-153 ((153)Gd)-labeled gadopentetate (Magnevist), gadoteridol (ProHance), gadoterate (Dotarem), and gadodiamide (Omniscan) were administered iv to mice (0.48 mmol/kg) and rats (0.1 mmol/kg). At various times up to 14 days posttreatment, the residual 153Gd was measured in selected tissues. The tissue distributions obtained were used to make intra- and interchelate distribution evaluations and comparisons regarding tissue clearance and any possible in vivo dissociation of the Gd chelates. .... Differences were found among the chelates studied relative to the amounts of residual 153Gd present in tissues known to sequester free Gd, particularly in liver and femur at 7 and 14 days after administration, in both mice and rats. The pattern of the 153Gd distribution suggested that the linear chelates, gadopentetate and gadodiamide, dissociated in vivo resulting in more 153Gd present in bone and liver at the longer residence times than in the subjects injected with the macrocyclic chelates, gadoteridol and gadoterate. The only excipient found to affect the distribution profile was calcium(DTPA-BMA); this excipient in formulated gadodiamide decreased the amounts of residual Gd measured in whole body, bone, and liver in mice compared with levels obtained when gadodiamide was injected alone. ...

    Wikipedia

    Gadolinium

    Methods of Manufacturing

    (1) Reduction of the /gadolinium/ fluoride with calcium, (2) electrolysis of the /gadolinium/ chloride with sodium chloride or potassium chloride in an iron pot that serves as an anode and graphite cathode.

    General Manufacturing Information

    Gadolinium: ACTIVE

    Dates

    Modify: 2023-08-15

    Explore Compound Types